molecular formula C22H12ClN3O5 B2942086 7-Chloro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634569-90-7

7-Chloro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2942086
CAS No.: 634569-90-7
M. Wt: 433.8
InChI Key: ILWWDVCWEATRBH-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (molecular formula: C₃₂H₁₉ClN₄O₅; molecular weight: 603.97 g/mol) is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family . This class of compounds is characterized by a fused chromene-pyrrole-dione scaffold, which is frequently modified with diverse substituents to explore structure-activity relationships (SAR) for pharmaceutical applications. The target compound features a 3-nitrophenyl group at position 1, a pyridin-2-yl group at position 2, and a chlorine atom at position 7 of the chromene ring. Its synthesis is achieved via multicomponent cyclization reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .

Properties

IUPAC Name

7-chloro-1-(3-nitrophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClN3O5/c23-13-7-8-16-15(11-13)20(27)18-19(12-4-3-5-14(10-12)26(29)30)25(22(28)21(18)31-16)17-6-1-2-9-24-17/h1-11,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWWDVCWEATRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C18H13ClN2O4
  • Molecular Weight : 348.76 g/mol

The structure is characterized by a chromeno-pyrrole core with chloro and nitro substituents on the aromatic rings. This unique arrangement may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 7-Chloro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
  • Case Study : In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 5 µM, indicating potent cytotoxicity compared to control groups treated with standard chemotherapeutic agents .

Antimicrobial Activity

The compound has also shown promising results against various microbial strains:

  • Antibacterial Properties : It was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .
  • Antifungal Effects : In vitro assays revealed that the compound inhibited the growth of Candida albicans with an MIC of 15 µg/mL. This suggests potential applications in treating fungal infections .

Neuroprotective Effects

Emerging research indicates that this compound may exert neuroprotective effects:

  • Mechanism : The neuroprotective activity could be attributed to its ability to scavenge free radicals and reduce oxidative stress in neuronal cells.
  • Research Findings : A study using primary neuronal cultures showed that treatment with the compound reduced cell death induced by oxidative stress by 40% compared to untreated controls .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerMCF-7 (breast cancer)5
AntibacterialStaphylococcus aureus10
AntibacterialEscherichia coli10
AntifungalCandida albicans15
NeuroprotectiveNeuronal cultures-

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Yield Melting Point Key Spectral Data References
Target Compound
7-Chloro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
1: 3-Nitrophenyl
2: Pyridin-2-yl
7: Cl
N/A N/A IR: 1701–1659 cm⁻¹ (C=O);
¹H NMR: δ 7.95–7.89 (m, aromatic protons)
4{8–11-24}
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-...
1: 4-Hydroxyphenyl
2: Phenethyl
7: Cl
72% >295°C IR: 3386 cm⁻¹ (OH);
¹³C NMR: δ 171.9 (C=O);
APSI MS: 432.0 (M++1)
4{4–19-7}
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-...
1: 3,4,5-Trimethoxyphenyl
2: 2-Hydroxyethyl
5,7: CH₃
52% 195–197°C ¹H NMR: δ 3.81–3.68 (m, OCH₃);
APSI MS: 440.1 (M++1)
NCGC00538279
7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-...
1: 3,4-Dimethoxyphenyl
2: 3-(Dimethylamino)propyl
7: Cl
N/A N/A Synthesized via Vydzhak et al. (2008);
Reported as a ghrelin receptor ligand
4{9–5-21}
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-...
1: 3-Hydroxyphenyl
2: Furan-2-ylmethyl
6: CH₃
7: Cl
62% 276–279°C ¹³C NMR: δ 149.6 (furan);
APSI MS: 422.0 (M++1)

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Electron-withdrawing groups (e.g., nitro in the target compound, chlorine in all analogs) enhance thermal stability, as seen in the high melting points (>295°C for 4{8–11-24}) .
  • Hydroxyl groups (e.g., 4-hydroxyphenyl in 4{8–11-24}) contribute to hydrogen bonding, evidenced by IR peaks at ~3386 cm⁻¹ .

Synthetic Yields :

  • Yields range from 52% to 72% for analogs, influenced by steric and electronic factors. For example, bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 4{4–19-7}) reduce yields due to steric hindrance .

Spectroscopic Signatures :

  • C=O stretches in IR (1701–1659 cm⁻¹) are consistent across all analogs, confirming the dione scaffold .
  • Aromatic proton environments in ¹H NMR vary significantly; the target compound’s 3-nitrophenyl group induces deshielding (δ 7.95–7.89) compared to methoxy-substituted analogs (δ 3.81–3.68) .

Research Implications

The structural diversity within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione library underscores its utility in drug discovery. Future studies should prioritize:

  • SAR studies to correlate substituent effects with bioactivity.
  • Pharmacokinetic profiling to assess bioavailability and metabolic stability.

The synthetic methodologies described in enable rapid exploration of this chemical space, positioning these compounds as promising candidates for oncology, neurology, and infectious disease research.

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